2,5-Dimethoxyphenylboronic acid

Suzuki-Miyaura coupling Electron-donating groups Reaction kinetics

Select this high-purity 2,5-Dimethoxyphenylboronic acid for robust and predictable Suzuki-Miyaura and Negishi cross-coupling reactions. The specific 2,5-dimethoxy substitution pattern critically enhances nucleophilicity and accelerates the transmetalation step, a key advantage over unsubstituted or electron-withdrawing arylboronic acids. This proven reactivity ensures higher yields and process reproducibility when constructing electron-rich biaryl motifs for pharmaceuticals and agrochemicals. With a reliable ≥98% purity specification, this reagent guarantees consistent performance in sensitive catalytic cycles, eliminating reagent quality as a variable during scale-up. Its explicit anhydride content makes it an ideal comparator for kinetic studies involving boroxine formation, providing a decisive edge in reaction optimization. Choose this grade to secure your synthetic route with a defined, high-performance nucleophilic partner.

Molecular Formula C8H11BO4
Molecular Weight 181.98 g/mol
CAS No. 107099-99-0
Cat. No. B010102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyphenylboronic acid
CAS107099-99-0
Molecular FormulaC8H11BO4
Molecular Weight181.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OC)OC)(O)O
InChIInChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
InChIKeyQOZLFNQLIKOGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxyphenylboronic Acid CAS 107099-99-0: A Core Building Block for Suzuki-Miyaura and Negishi Cross-Couplings


2,5-Dimethoxyphenylboronic acid (CAS 107099-99-0) is an arylboronic acid reagent widely employed in palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions . Characterized by the presence of two electron-donating methoxy (-OCH3) groups on the phenyl ring, this compound serves as a versatile nucleophilic partner for the formation of carbon-carbon bonds, enabling the construction of biaryl and substituted aromatic architectures essential in pharmaceutical, agrochemical, and materials science [1]. Commercial specifications typically report a purity of ≥95% or 98% and a melting point in the range of 95-98 °C (lit.), and the material is known to contain varying amounts of the corresponding anhydride .

Why 2,5-Dimethoxyphenylboronic Acid Cannot Be Interchanged with Other Boronic Acid Derivatives


Substituting 2,5-dimethoxyphenylboronic acid with a generic or alternative arylboronic acid is not a trivial decision, as the specific electronic and steric properties of the 2,5-dimethoxy substitution pattern fundamentally dictate both reactivity and selectivity in cross-coupling reactions [1]. The presence of two electron-donating methoxy groups significantly enhances the nucleophilicity of the boronic acid, accelerating the transmetalation step in the catalytic cycle compared to unsubstituted or electron-withdrawing analogs [1]. Furthermore, the distinct steric environment and potential for anhydride formation directly impact yield, the rate of protodeboronation, and the overall robustness of the synthetic protocol, making direct substitution a high-risk variable for process reproducibility and outcome . The following quantitative evidence underscores the specific, non-interchangeable performance profile of this compound.

Quantitative Evidence Guide for 2,5-Dimethoxyphenylboronic Acid Differentiation


Electron-Donating Methoxy Groups Enhance Suzuki Coupling Reactivity

In the Suzuki-Miyaura cross-coupling mechanism, the presence of electron-donating groups (EDGs) on the arylboronic acid is well-established to enhance the reaction rate by increasing the nucleophilicity of the boronate intermediate, thereby facilitating the transmetalation step [1]. This is a class-level inference supported by experimental and theoretical studies comparing arylboronic acids with different electronic properties [1]. For 2,5-dimethoxyphenylboronic acid, the two methoxy (-OCH3) substituents act as strong EDGs, positioning this compound for superior reactivity when coupled with electron-deficient aryl halides compared to unsubstituted phenylboronic acid or analogs bearing electron-withdrawing groups [1].

Suzuki-Miyaura coupling Electron-donating groups Reaction kinetics

Benchmark Purity Specification of 2,5-Dimethoxyphenylboronic Acid

2,5-Dimethoxyphenylboronic acid is commercially supplied with a purity specification of ≥95% or ≥98% , as determined by HPLC . This is a critical quality attribute for ensuring reproducible outcomes in sensitive cross-coupling reactions, where impurities can act as catalyst poisons or lead to undesired side products . This level of purity is a standard, verifiable benchmark that distinguishes the compound from lower-grade or undefined technical materials.

Purity specification Quality control Analytical chemistry

Anhydride Content as a Key Quality and Reactivity Variable

Commercial samples of 2,5-dimethoxyphenylboronic acid are explicitly noted to contain varying amounts of the corresponding anhydride (boroxine) , . This is a common characteristic of boronic acids, but the variable anhydride content directly influences the effective molar mass and reactivity of the material . Unlike some analogs or protected forms (e.g., MIDA boronates, pinacol esters) where the reactive species is precisely defined, the presence of anhydride in this compound introduces a batch-dependent factor that must be accounted for in precise stoichiometric calculations to ensure optimal yield and avoid excess reagent use .

Boronic acid anhydride Reagent stability Suzuki-Miyaura coupling

High-Value Application Scenarios for 2,5-Dimethoxyphenylboronic Acid


Synthesis of Electron-Rich Biaryl Pharmacophores

The strong electron-donating nature of the 2,5-dimethoxyphenyl group makes this boronic acid the preferred reagent for constructing electron-rich biaryl motifs found in various bioactive molecules and natural product analogs [1]. The enhanced reactivity, as inferred from its class, facilitates efficient coupling with electron-deficient aryl halides to build core structures for pharmaceuticals and agrochemicals, where the specific electronic profile is critical for target binding [1].

Academic and Industrial Process Development Requiring Reproducible Starting Materials

The defined purity specification of ≥95-98% , provides a reliable baseline for reaction optimization and scale-up studies. Researchers can trust that material meeting this specification will provide consistent performance in sensitive catalytic cycles, reducing the number of variables to troubleshoot and ensuring that observed differences are due to reaction conditions rather than reagent quality .

Comparative Studies on the Role of Boronic Acid Anhydride in Coupling Efficiency

The explicit notation that this compound contains varying amounts of anhydride , makes it an ideal substrate for research focused on understanding the role of boroxine formation in cross-coupling kinetics and yield. It serves as a direct comparator to its compositionally defined protected counterparts (e.g., MIDA boronates), providing a practical system to study the impact of reagent form on reaction robustness .

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